molecular formula C21H13BrN2O5S B4187028 [4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenyl] 4-nitrobenzoate

[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenyl] 4-nitrobenzoate

Cat. No.: B4187028
M. Wt: 485.3 g/mol
InChI Key: YPPLJKSUNJHCMO-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenyl 4-nitrobenzoate is a complex organic compound that features a benzothiazole moiety, a brominated methoxyphenyl group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenyl] 4-nitrobenzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Esterification: The final step involves the esterification of the brominated methoxyphenyl benzothiazole with 4-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of 4-(1,3-benzothiazol-2-yl)-2-substituted-6-methoxyphenyl 4-nitrobenzoate.

    Reduction: Formation of 4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenyl 4-aminobenzoate.

    Oxidation: Formation of 4-(1,3-benzothiazol-2-yl)-2-bromo-6-hydroxyphenyl 4-nitrobenzoate.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenyl] 4-nitrobenzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. The benzothiazole moiety could interact with biological targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)phenyl 2-chloro-4-nitrobenzoate
  • 4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl 4-nitrobenzoate

Uniqueness

4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenyl 4-nitrobenzoate is unique due to the presence of the bromine atom, which can undergo various substitution reactions, providing a pathway for the synthesis of diverse derivatives. Additionally, the combination of the benzothiazole moiety and the nitrobenzoate ester offers a unique structural framework that can be exploited for various applications in research and industry.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O5S/c1-28-17-11-13(20-23-16-4-2-3-5-18(16)30-20)10-15(22)19(17)29-21(25)12-6-8-14(9-7-12)24(26)27/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPLJKSUNJHCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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